1,3-dimethyl-2-oxo-N-(tetrahydrofuran-2-ylmethyl)-2,3-dihydro-1H-benzimidazole-5-sulfonamide
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Overview
Description
1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide is a complex organic compound with a unique structure that includes a benzodiazole core, a sulfonamide group, and an oxolan-2-ylmethyl substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce certain functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially changing the compound’s reactivity and application.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing groups, while reduction could result in a more saturated molecule .
Scientific Research Applications
1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and protein interactions.
Medicine: It has potential as a pharmaceutical intermediate for developing new drugs.
Industry: It can be used in the production of advanced materials with specific properties.
Mechanism of Action
The mechanism by which 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological activities. The exact mechanism can vary depending on the context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide include:
- N-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)carbamothioyl)benzamide
- 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide .
Uniqueness
What sets 1,3-dimethyl-2-oxo-N-[(oxolan-2-yl)methyl]-2,3-dihydro-1H-1,3-benzodiazole-5-sulfonamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .
Properties
Molecular Formula |
C14H19N3O4S |
---|---|
Molecular Weight |
325.39 g/mol |
IUPAC Name |
1,3-dimethyl-2-oxo-N-(oxolan-2-ylmethyl)benzimidazole-5-sulfonamide |
InChI |
InChI=1S/C14H19N3O4S/c1-16-12-6-5-11(8-13(12)17(2)14(16)18)22(19,20)15-9-10-4-3-7-21-10/h5-6,8,10,15H,3-4,7,9H2,1-2H3 |
InChI Key |
INWSAZSPEWZWCT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)S(=O)(=O)NCC3CCCO3)N(C1=O)C |
Origin of Product |
United States |
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